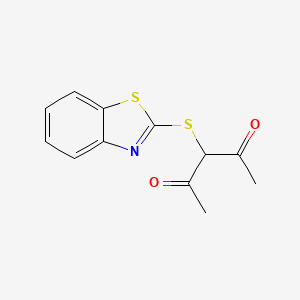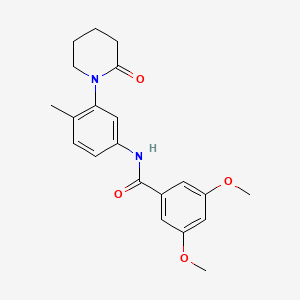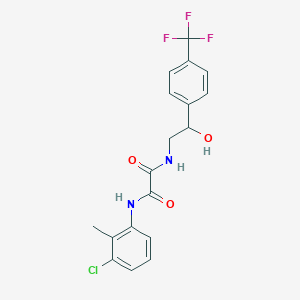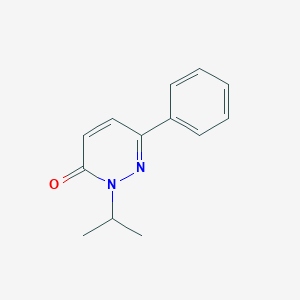![molecular formula C22H18N2O2S B2589581 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide CAS No. 941959-46-2](/img/structure/B2589581.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential therapeutic applications in cancer, metabolic disorders, and neurological diseases.
Wissenschaftliche Forschungsanwendungen
Antiallergy Agents
Research led by Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, including structures similar to N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide, which were tested for antiallergy activity. These compounds were found to be potent antiallergy agents in the rat PCA model, showing significant potency compared to disodium cromoglycate. The study highlights the potential application of these compounds in developing new antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Anticancer Evaluation
A study by Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for their anticancer activity against various cancer cell lines. The results demonstrated moderate to excellent anticancer activity, suggesting the potential use of these compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Trypanosoma Brucei Inhibition
Patrick et al. (2016) synthesized derivatives of 2-(2-Benzamido)ethyl-4-phenylthiazole, including compounds similar to this compound, to test their activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. The study found several derivatives with potent inhibitory effects, highlighting the potential of these compounds in treating trypanosomiasis (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).
Photo-Physical Characteristics
Padalkar et al. (2011) investigated novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives for their photo-physical properties. These studies contribute to the understanding of the optical properties of compounds like this compound and their potential applications in materials science (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Anticancer and Antibacterial Properties
Rizk, Emara, & Mahmoud (2021) synthesized metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide and evaluated their spectroscopic, thermal, anti-cancer, and antibacterial properties. This study indicates the versatility of such compounds in developing treatments for cancer and bacterial infections (Rizk, Emara, & Mahmoud, 2021).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-2-27-20-10-6-3-7-17(20)21(25)23-16-13-11-15(12-14-16)22-24-18-8-4-5-9-19(18)26-22/h3-14H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKQDHZGPYFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(ethylthio)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589498.png)
![6-propyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2589499.png)

![4-methoxy-5-{[4-(trifluoromethyl)anilino]methylene}-2(5H)-furanone](/img/structure/B2589502.png)


![2-(4-fluorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2589508.png)



![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)
